4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
The compound 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic hybrid molecule combining thiazole, triazole, and aryl moieties. Its structure features a central 1,2,3-triazole core substituted at position 1 with a phenyl group, at position 4 with a 4-methoxyphenylthiazole moiety, and at position 5 with an amino group.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-14-9-7-12(8-10-14)15-11-25-18(20-15)16-17(19)23(22-21-16)13-5-3-2-4-6-13/h2-11H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLIGIBFDCXQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities.
Biological Activity
The compound 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of thiazole-containing compounds like this one typically involves multi-step organic reactions. The methods often include the formation of thiazole rings through condensation reactions followed by substitutions to introduce various functional groups. The presence of the methoxy group on the phenyl ring is significant, as it can enhance solubility and biological activity.
Antiproliferative Activity
Recent studies have demonstrated that compounds with thiazole rings exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was shown to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase in SGC-7901 cells .
Key Findings:
- Mechanism: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics.
- Cell Lines Tested: Significant effects were observed in human cancer cell lines such as SGC-7901 and others.
| Compound | IC50 (µM) | Mechanism of Action | Cell Line |
|---|---|---|---|
| 10s | 1.61 | Tubulin inhibition | SGC-7901 |
| 10s | 1.98 | Microtubule disruption | HeLa |
Antitumor Activity
Thiazole derivatives have been reported to possess antitumor properties due to their ability to interfere with cellular processes in cancer cells. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can enhance cytotoxicity.
Case Studies:
- A series of thiazole derivatives were synthesized and evaluated for cytotoxicity against Jurkat and HT-29 cell lines. Compounds with electron-donating groups showed promising results .
- Another study indicated that compounds similar to this compound exhibited significant anti-Bcl-2 activity, which is crucial for apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin.
- Apoptosis Induction: By inhibiting Bcl-2 proteins, these compounds can promote apoptosis in cancer cells.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine" and related compounds:
Basic Information:
- Molecular Weight: A compound with a similar name, "this compound", has a molecular weight of 349.4 g/mol .
- Synonyms: The compound 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is also known as 956961-86-7, ZINC01386155, and AKOS005089554 .
- Molecular Formula: C19H16N4OS .
Related Compounds and Research Areas:
- Tryptophan-Kynurenine Pathway: Research indicates that abnormal metabolism in the tryptophan-kynurenine pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds in this pathway are being investigated as potential risk factors, biomarkers, and targets for interventions .
- Indole-3-Acetamide (IAM) Pathway: IAM, a metabolite in the tryptophan pathway, exhibits antioxidant activity . Some derivatives activate heme oxygenase, providing protection against oxidative stress. IAM is also a potent AhR agonist .
- Anticancer Activity: Some research explores the synthesis and anticancer activity of thiopyrano[2,3-d]thiazoles . These compounds were synthesized through the Knöevenagel condensation reaction .
- Pre-Exposure Prophylaxis (PrEP) for HIV: Studies have demonstrated the effectiveness of daily oral antiretroviral PrEP with emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) in reducing HIV acquisition .
Other thiazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Differentiators
- Hybrid Architecture : Unlike pyrazole- or benzothiadiazole-containing analogues, the thiazole-triazole core offers a balance of rigidity and hydrogen-bonding capacity, critical for target engagement .
Q & A
Advanced Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency due to improved reagent solubility, while ethanol/water mixtures facilitate precipitation for purification .
- Catalyst optimization : Cu(I) catalysts (e.g., CuI) in CuAAC require inert atmospheres to prevent oxidation. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) and improves yields by 15–20% .
- Temperature control : Cyclization reactions (e.g., POCl₃-mediated steps) demand precise heating (90–120°C) to avoid side products like sulfoxides or over-oxidized derivatives .
What analytical methods are critical for resolving structural or purity contradictions in derivatives of this compound?
Advanced Research Question
- Contradiction resolution : Discrepancies between calculated and observed elemental analysis data may arise from residual solvents or incomplete purification. Combustion analysis paired with HPLC (≥95% purity threshold) clarifies such issues .
- Structural elucidation : 2D NMR (e.g., HSQC, HMBC) distinguishes regioisomers in triazole-thiazole hybrids. For example, NOESY correlations can confirm substituent positioning on the triazole ring .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms or hydrogen-bonding networks, particularly for biologically active analogs .
How does the 4-methoxyphenyl substituent impact the compound’s electronic properties and biological activity?
Basic Research Question
- Electronic effects : The methoxy group acts as an electron donor via resonance, increasing electron density on the thiazole ring. This enhances stability against electrophilic attack and modulates π-π stacking in protein binding .
- Biological relevance : Methoxy-substituted analogs show improved antimicrobial and anticancer activity compared to halogenated derivatives, likely due to enhanced membrane permeability and target affinity .
What strategies are employed to optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as hydrochloride salts improves aqueous solubility. PEGylation of amine groups also increases bioavailability .
- Metabolic stability : Deuterium labeling at labile positions (e.g., triazole NH) reduces first-pass metabolism. In silico ADMET predictions guide structural modifications to minimize CYP450 interactions .
How can researchers address contradictory results in biological assays (e.g., antimicrobial vs. cytotoxic activity)?
Advanced Research Question
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives from compound aggregation or solvent toxicity .
- Target specificity profiling : Competitive binding assays (e.g., SPR, ITC) identify off-target interactions. For example, kinase profiling screens can clarify whether cytotoxicity arises from selective kinase inhibition or nonspecific effects .
What are the safety and handling protocols for this compound and its intermediates?
Basic Research Question
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates like aryl isothiocyanates .
- Waste disposal : Segregate halogenated byproducts (e.g., from POCl₃ reactions) and neutralize acidic residues before disposal .
How do structural modifications (e.g., substituting the methoxy group) affect the compound’s mechanism of action?
Advanced Research Question
- Substituent effects : Replacing methoxy with electron-withdrawing groups (e.g., -NO₂) shifts the mechanism from intercalation (DNA binding) to topoisomerase inhibition. Fluorinated analogs exhibit enhanced BBB penetration in CNS-targeted studies .
- SAR studies : Free-Wilson analysis quantifies contributions of substituents to activity. For example, the 4-methoxyphenyl group contributes ~40% of the antifungal potency in triazole-thiazole hybrids .
What computational methods are used to predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., CYP51 in antifungal studies). MD simulations assess binding stability over 100-ns trajectories .
- QSAR modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent hydrophobicity with IC₅₀ values in enzyme inhibition assays .
How can researchers validate the compound’s stability under physiological conditions?
Basic Research Question
- Stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Light/heat sensitivity : Accelerated stability studies (40°C/75% RH) identify decomposition pathways. Amber vials prevent photodegradation of light-sensitive thiazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
